molecular formula C11H11N5O2 B2913502 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine CAS No. 391225-25-5

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine

Cat. No.: B2913502
CAS No.: 391225-25-5
M. Wt: 245.242
InChI Key: VYTLHXVWIBQMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a nitro group at the 5-position and a p-tolyl group at the N4 position

Scientific Research Applications

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some pyrimidine derivatives have been shown to exhibit antiproliferative activity .

Future Directions

The development of new pyrimidine derivatives is an active area of research, with potential applications in various fields including medicine . Future research could explore the synthesis, properties, and potential applications of “5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine” in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine typically involves the nitration of N4-(p-tolyl)pyrimidine-4,6-diamine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the nitration process to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine
  • 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine

Comparison

Compared to similar compounds, 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLHXVWIBQMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.